molecular formula C16H23BrN2O3 B7083224 N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Cat. No.: B7083224
M. Wt: 371.27 g/mol
InChI Key: PACDWVFWMMTEHY-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, a hydroxymethyl group, and a pyrrolidine ring

Properties

IUPAC Name

N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-11-6-7-19(15(11)10-20)16(21)18-9-12(2)22-14-5-3-4-13(17)8-14/h3-5,8,11-12,15,20H,6-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACDWVFWMMTEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)NCC(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-bromophenol with an appropriate alkylating agent to introduce the bromophenoxy group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxymethyl and pyrrolidine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
  • N-[2-(4-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Uniqueness

N-[2-(3-bromophenoxy)propyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is unique due to the position of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to its similar compounds.

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